Stereochemical Determinants of Biological Potency: 2S vs 2R Configuration at C-2 Position
The biological activity of α-tocopherol stereoisomers is primarily governed by configuration at the C-2 chiral center. According to the USP convention, RRR-α-tocopheryl acetate (2R-configuration) is 1.36 times more active than all-rac-α-tocopheryl acetate, which contains equimolar amounts of 2R and 2S isomers [1]. In direct comparative rat bioassays, RRR-α-tocopherol demonstrated activity factors of 1.34 (resorption-gestation) and 1.45 (myopathy) relative to 2-ambo-α-tocopherol, a diastereomeric mixture containing the SRR isomer [2]. The SRR isomer, bearing 2S-configuration, contributes minimally to the composite activity of synthetic vitamin E due to poor α-TTP recognition [3].
| Evidence Dimension | Relative biopotency (USP activity factor) |
|---|---|
| Target Compound Data | SRR-α-tocopherol: component of 2S fraction with minimal biopotency contribution; 2S isomers collectively constitute 14-30% of tissue α-tocopherol despite equal dosing |
| Comparator Or Baseline | RRR-α-tocopherol: 1.36× activity vs all-rac; 1.34× activity vs 2-ambo (resorption-gestation) |
| Quantified Difference | RRR:SRR activity ratio >4-fold (class-level inference from α-TTP affinity and tissue retention data) |
| Conditions | Rat resorption-gestation bioassay; rat curative myopathy bioassay; USP convention |
Why This Matters
Procurement of (S,R,R)-α-tocopherol enables precise dosing control in studies requiring a defined 2S stereoisomer, distinct from the variable composite activity of all-rac mixtures.
- [1] Weiser H, Riss G, Kormann AW. Biodiscrimination of the eight alpha-tocopherol stereoisomers results in preferential accumulation of the four 2R forms in tissues and plasma of rats. J Nutr. 1996;126(10):2539-2549. doi:10.1093/jn/126.10.2539 View Source
- [2] Weiser H, Vecchi M, Schlachter M. Stereoisomers of alpha-tocopheryl acetate. IV. USP units and alpha-tocopherol equivalents of all-rac-, 2-ambo- and RRR-alpha-tocopherol evaluated by simultaneous determination of resorption-gestation, myopathy and liver storage capacity in rats. Int J Vitam Nutr Res. 1986;56(1):45-56. View Source
- [3] Igarashi O. In vivo distribution and biodiscrimination of alpha-tocopherol stereoisomers. KAKENHI Project 06660152 Research Report. 1995. View Source
